![molecular formula C15H15N3O2 B2610903 2-phenoxy-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one CAS No. 1448132-76-0](/img/structure/B2610903.png)
2-phenoxy-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one
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Overview
Description
The compound “2-phenoxy-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one” is a derivative of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are known to exhibit pronounced cytotoxic activity . This compound is also mentioned in a patent, where it is described as having inhibitory activity against at least one kinase selected from the group consisting of Akt kinase, Rsk kinase, and S6K kinase. It also has a cell proliferation inhibiting effect and is useful as a prophylactic and/or therapeutic agent for diseases associated with the above-mentioned kinases, particularly cancer .
Scientific Research Applications
Antitubercular Agents
Compounds derived from the pyrrolo[3,4-d]pyrimidin scaffold, such as the one , have been explored for their potential as antitubercular agents . These compounds have shown inhibitory activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). The most potent derivative from this class exhibited a minimum inhibitory concentration (MIC) value of 0.488 µM and was non-cytotoxic to the Vero cell line . This suggests that such compounds could be further optimized and developed as new anti-TB drugs.
Kinase Inhibition
The compound has been identified as having inhibitory activity against kinases such as Akt kinase, Rsk kinase, and S6K kinase . These kinases are involved in cell signaling pathways that regulate cell growth, proliferation, and survival. Inhibitors of these kinases have potential applications in treating diseases associated with abnormal kinase activity, particularly cancer.
Immunosuppressive Agents
Pyrrolo[3,4-d]pyrimidine derivatives have been studied as potential immunosuppressive agents . They act as inhibitors of purine nucleoside phosphorylase (PNP), which is crucial for T-cell proliferation and function. Selective inhibition of PNP can lead to T-cell selective immunosuppression, which is beneficial for treating autoimmune diseases and preventing transplant rejection .
Drug-Likeness and Lead Optimization
The compound’s structural features, such as a ClogP value less than 4 and a molecular weight less than 400, indicate that it maintains drug-likeness during lead optimization . This is important for the development of pharmacologically active agents, as it suggests a higher likelihood of success in the drug development process.
Cell Proliferation Inhibition
The compound exhibits a cell proliferation inhibiting effect . This is significant for cancer research, where controlling the unregulated growth of cancer cells is a primary objective. The compound’s ability to inhibit cell proliferation suggests its potential use in developing anticancer therapies.
Synthesis of Novel Derivatives
The compound’s core structure serves as a foundation for the synthesis of novel derivatives with potential therapeutic applications. For instance, modifications at specific positions of the pyrrolo[3,4-d]pyrimidine ring can lead to compounds with varied biological activities, which can be tailored for specific therapeutic targets .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit kinases such as akt kinase, rsk kinase, and s6k kinase . These kinases play crucial roles in cell signaling pathways, regulating cellular processes such as growth, proliferation, and survival.
Mode of Action
It is suggested that similar compounds inhibit their target kinases, thereby disrupting the signaling pathways they regulate .
Biochemical Pathways
Given its potential kinase inhibitory activity, it may affect pathways regulated by these kinases, such as the pi3k/akt/mtor pathway, which is involved in cell survival and proliferation .
Pharmacokinetics
Similar compounds have been found to have a clogp value less than 4 and a molecular weight less than 400, suggesting good drug-likeness and potential for good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Similar compounds have been found to inhibit cell proliferation, suggesting potential anti-cancer activity .
properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11(20-13-5-3-2-4-6-13)15(19)18-8-12-7-16-10-17-14(12)9-18/h2-7,10-11H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXRJIWYAGXYKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=CN=CN=C2C1)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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